molecular formula H3K5O18S4 B7909053 2Khso5.khso4.K2SO4

2Khso5.khso4.K2SO4

Cat. No. B7909053
M. Wt: 614.8 g/mol
InChI Key: HJKYXKSLRZKNSI-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

2Khso5.khso4.K2SO4 is a useful research compound. Its molecular formula is H3K5O18S4 and its molecular weight is 614.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2Khso5.khso4.K2SO4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2Khso5.khso4.K2SO4 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Epoxidation of Olefins : Oxone is used in enantioselective and diastereoselective epoxidation of olefins, utilizing organic ketone catalysts. This process achieves excellent diastereoselectivities for epoxidation of substituted cyclohexenes (Yang, 2004).

  • Selective Oxidation of Sulfides : It is effective in the selective oxidation of sulfides without the need for catalysts or additives, yielding sulfoxides and sulfones in different solvents (Yu et al., 2012).

  • Alcohol Oxidation : Oxone is used in conjunction with silver-based complexes for the oxidation of alcohol to aldehyde (Zand et al., 2018).

  • Nitration of Alkenes and Alkynes : It facilitates the nitration of alkenes and alkynes, providing an environmentally benign and efficient method (Hlekhlai et al., 2014).

  • Oxygen Evolution Activity : Oxone is used as a primary oxidant in oxygen-evolving complexes, particularly in studies involving manganese(II) complexes (Najafpour & McKee, 2010).

  • Synthesis of o-Carboxyarylacrylic Acids : Oxone aids in the synthesis of o-carboxyarylacrylic acids from hydroxynaphthalenes and higher aromatics (Parida & Moorthy, 2015).

  • Model System for Oxygen-Evolving Complex of Photosystem II : It has been used to study a functional model system for the oxygen-evolving complex of photosystem II (Chen et al., 2007).

properties

IUPAC Name

pentapotassium;hydrogen sulfate;hydroxy sulfate;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKYXKSLRZKNSI-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OOS(=O)(=O)[O-].OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3K5O18S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2Khso5.khso4.K2SO4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.